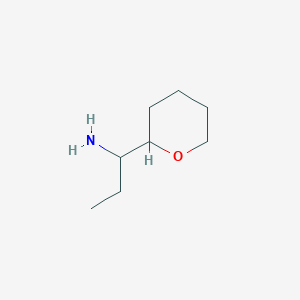

1-(Oxan-2-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPXNJBVVDSZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 1 Oxan 2 Yl Propan 1 Amine

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of 1-(Oxan-2-yl)propan-1-amine can be achieved through methods that control the formation of the chiral center on the propyl side chain, often influenced by the existing stereocenter on the oxane ring.

Diastereoselective Methods for Controlled Stereochemistry

Diastereoselective synthesis aims to preferentially form one diastereomer over others. For a molecule like this compound, this involves leveraging the fixed stereochemistry of a chiral starting material, such as an enantiomerically pure 2-substituted oxane derivative, to direct the formation of the new stereocenter.

A common strategy involves the diastereoselective reduction of a ketone or imine precursor. For instance, the asymmetric reduction of 1-(oxan-2-yl)propan-1-one (B3385335) O-benzyl oxime can provide a direct route to the primary amine. nih.gov The stereocenter at the C2 position of the oxane ring creates a chiral environment that can direct the approach of a reducing agent, leading to a mixture of diastereomers where one predominates. The choice of reducing agent and reaction conditions is crucial for maximizing the diastereomeric excess (d.e.).

Another powerful method is the intramolecular cyclization of acyclic precursors. Strategies like intramolecular oxy-Michael additions or Prins cyclizations are well-established for creating substituted tetrahydropyrans with high diastereoselectivity. researchgate.netnih.gov For example, an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation has been shown to produce highly substituted tetrahydropyrans with excellent control over the relative stereochemistry. nih.gov By designing a precursor that incorporates the propylamine (B44156) moiety, such cyclization strategies could be adapted to synthesize specific diastereomers of the target compound.

Table 1: Potential Diastereoselective Synthesis Strategies

| Method | Precursor Type | Key Transformation | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Diastereoselective Reduction | Chiral Ketone/Imine (e.g., 1-(oxan-2-yl)propan-1-imine) | Reduction of C=N bond with chiral or achiral reducing agents | Formation of a diastereomerically enriched amine mixture | google.com |

| Intramolecular Cyclization | Acyclic hydroxy-alkene or aldehyde | Prins cyclization or intramolecular hydroxyalkoxylation | Formation of polysubstituted tetrahydropyran (B127337) core with high diastereoselectivity | nih.govuva.es |

| Addition to Chiral Aldehyde | (R)- or (S)-Oxane-2-carbaldehyde | Nucleophilic addition of an ethyl organometallic reagent | Formation of diastereomeric secondary alcohols, precursors to the amine | researchgate.net |

Enantioselective Catalysis in the Formation of Chiral Amines

Enantioselective catalysis offers a powerful alternative for producing single enantiomers directly, often with high atom economy. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

A leading strategy for synthesizing chiral amines is the asymmetric hydrogenation of imines. nih.govacs.org In the context of this compound, a precursor imine could be synthesized from 1-(oxan-2-yl)propan-1-one. The asymmetric hydrogenation of this imine using a transition metal complex (commonly iridium or rhodium) with a chiral ligand can produce the desired amine with high enantioselectivity. acs.org

Another prominent method is the direct reductive amination of ketones. acs.org This approach combines a ketone, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and a reducing agent (such as H₂) in the presence of a chiral catalyst. A ruthenium-based catalyst, for example, has proven effective for the direct reductive amination of various ketones to primary amines with excellent enantioselectivity. acs.org This one-step process is highly desirable for its efficiency. Biocatalytic methods, using enzymes like amine dehydrogenases or transaminases, have also emerged as powerful tools for the asymmetric synthesis of chiral amines from ketones. acs.orgd-nb.info

Table 2: Enantioselective Catalytic Approaches for Chiral Amine Synthesis

| Catalytic Method | Catalyst Type | Precursor | Advantages | Reference Principle |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Imine | High enantioselectivity, well-established methodology | nih.govacs.org |

| Asymmetric Reductive Amination | Chiral Ruthenium complexes | Ketone + NH₃ source | Direct conversion of ketone to primary amine | acs.org |

| Biocatalytic N-H Insertion | Engineered Hemoproteins (e.g., Myoglobin variants) | Amine + Diazo ester | Novel C-N bond formation, operates under mild conditions | acs.orgrochester.edunih.gov |

| Asymmetric Reduction of Oxime Ethers | Chiral Spiroborate Esters | Oxime Ether | Provides direct access to non-racemic primary amines | nih.gov |

Stereoisomer Resolution Techniques for this compound

When a synthesis results in a mixture of stereoisomers, resolution techniques are required to separate them into pure forms.

Chromatographic Resolution Utilizing Chiral Stationary Phases (HPLC, GC)

Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers and diastereomers. mdpi.com In High-Performance Liquid Chromatography (HPLC), a chiral stationary phase (CSP) is used to create a chiral environment where stereoisomers interact differently, leading to different retention times. nih.gov

For the separation of the stereoisomers of this compound, polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) would be highly effective. These phases are known for their broad applicability in resolving a wide range of chiral compounds, including amines. researchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). nih.gov Gas chromatography (GC) with a chiral capillary column, often based on modified cyclodextrins, is another viable technique, particularly after derivatizing the amine to increase its volatility. nih.govresearchgate.netmdpi.com

Table 3: Hypothetical Chiral HPLC Resolution Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose (B213188) or Amylose derivatives (e.g., Chiralpak IC) | Provides chiral recognition for separation |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Controls retention time and resolution |

| Detection | UV (e.g., 210-230 nm) or Mass Spectrometry (MS) | Detects the separated stereoisomers |

Diastereomeric Salt Formation and Differential Crystallization

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. minia.edu.egthieme-connect.de This technique involves reacting the racemic amine (a base) with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. researchgate.net

This difference in solubility allows for their separation by fractional crystallization. rsc.org One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure amine enantiomer can be recovered from the salt by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. thieme-connect.deulisboa.pt The choice of solvent is critical for achieving efficient separation.

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (L)-(+)-Tartaric Acid | Dicarboxylic Acid | Widely used for resolving primary and secondary amines |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Effective for a broad range of amines |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, useful for forming crystalline salts |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Tartaric Acid Derivative | Often provides better separation than tartaric acid itself |

Enzymatic Resolution for Enantiopure Amines

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. youtube.com This technique, known as kinetic resolution, relies on an enzyme's ability to selectively catalyze a reaction on only one enantiomer of a racemic mixture. researchgate.net

For primary amines, lipases are commonly used enzymes. mdpi.com A typical procedure involves the lipase-catalyzed acylation of the racemic amine. nih.gov In the presence of an acyl donor (such as an ethyl ester), the lipase (B570770) will selectively acylate one enantiomer of the amine, for example, the (R)-enantiomer, to form an amide. The reaction is stopped at approximately 50% conversion, resulting in a mixture containing the unreacted (S)-amine and the (R)-amide. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. Subsequent hydrolysis of the amide regenerates the pure (R)-amine. Lipases like Candida antarctica Lipase B (CALB) are well-known for their robustness and high enantioselectivity in these reactions. nih.govrsc.orgnih.gov

Table 5: Principles of Enzymatic Kinetic Resolution of Amines

| Component | Example | Role in Resolution |

|---|---|---|

| Enzyme | Candida antarctica Lipase B (CALB) | Chiral catalyst that selectively reacts with one enantiomer |

| Substrate | Racemic this compound | The mixture of enantiomers to be separated |

| Acyl Donor | Ethyl acetate (B1210297) or Lauric acid | Provides the acyl group for the enzymatic amidation reaction |

| Solvent | Toluene, tert-Butyl methyl ether (tBuOMe) | Provides a non-aqueous medium for the lipase to perform acylation |

| Separated Products | Unreacted (S)-Amine and Acylated (R)-Amide | Easily separated due to different chemical properties |

Conformational Analysis and Stereoisomeric Stability

The conformational landscape of this compound is primarily dictated by the stereochemistry of the tetrahydropyran (oxane) ring and the rotational freedom of the propan-1-amine substituent attached to the anomeric carbon (C-2). The oxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. The substituent at the C-2 position can exist in either an axial or an equatorial orientation, leading to two primary chair conformers for each stereoisomer. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, most notably the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a heterocyclic ring to favor the axial position, despite the potential for greater steric hindrance. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (in this case, the oxygen of the oxane ring) and the antibonding (σ*) orbital of the exocyclic C-N bond when the substituent is in the axial position. This interaction is maximized when the lone pair and the C-N bond are anti-periplanar, a geometry achieved in the axial conformation. nih.govnih.gov

However, the magnitude of the anomeric effect is influenced by several factors, including the nature of the substituent and the solvent. rsc.orgcdnsciencepub.com For amino-substituted tetrahydropyrans, the situation is complex. While the nitrogen lone pair can participate in stabilizing hyperconjugation, the steric bulk of the substituent can lead to destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. nih.govresearchgate.net In the case of this compound, the propan-1-amine group is larger than a simple amino or methylamino group, suggesting that steric hindrance will play a more significant role in determining conformational preference.

For 2-aminotetrahydropyran, a preference for the equatorial conformation is often observed, as steric repulsion can outweigh the stabilization from the anomeric effect. nih.govresearchgate.net Theoretical studies on related 2-substituted tetrahydropyrans, such as those with -NH2 and -NHCH3 groups, provide insight into the energetic balance. For instance, the anomeric effect for a methylamino (-NHMe) substituent has been reported to be -0.33 kcal/mol, indicating a preference for the equatorial conformer. rsc.org

The presence of two chiral centers in this compound (at C-2 of the oxane ring and C-1 of the propane (B168953) chain) means that four stereoisomers exist as two diastereomeric pairs of enantiomers: (2R,1'R) and (2S,1'S), and (2R,1'S) and (2S,1'R). The relative stability of these diastereomers and their respective conformers will be influenced by the spatial arrangement of the ethyl group and the amino group on the propan-1-amine substituent, in addition to the orientation of the entire substituent on the oxane ring.

The relative energies of the axial and equatorial conformers for each diastereomer can be estimated based on data for similar compounds. The following table provides a hypothetical representation of these energy differences.

| Stereoisomer | Conformer | Relative Energy (kcal/mol) - Estimated | Predominant Conformer |

|---|---|---|---|

| (2R,1'R)/(2S,1'S) | Axial | ~0.5 - 1.0 | Equatorial |

| Equatorial | 0 | ||

| (2R,1'S)/(2S,1'R) | Axial | ~0.6 - 1.2 | Equatorial |

| Equatorial | 0 |

Note: These values are estimations based on trends observed for other 2-amino- and 2-alkyl-tetrahydropyrans and are intended for illustrative purposes. The actual energy differences may vary.

The preference for the equatorial position of the propan-1-amine substituent is further supported by the increased steric bulk compared to smaller amino groups. The ethyl group on the chiral carbon of the side chain will seek to orient itself to minimize steric clashes with the oxane ring, which is more readily achieved in the equatorial conformation.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available theoretical and computational studies specifically focused on the chemical compound This compound . The requested analysis, which includes quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidation for this particular molecule, could not be completed as no dedicated research findings or data sets were found.

The search for information pertaining to the outline below yielded results for related methodologies or different chemical compounds, but not for this compound itself:

Theoretical and Computational Studies of 1 Oxan 2 Yl Propan 1 Amine

Reaction Mechanism Elucidation via Computational Methods:Computational studies elucidating the reaction mechanisms involving 1-(Oxan-2-yl)propan-1-amine have not been reported. General computational approaches for determining reaction pathways exist but have not been applied to this specific molecule in published research.oregonstate.edursc.orgresearchgate.net

Due to the absence of specific scientific data for this compound in these advanced computational areas, it is not possible to generate the requested professional and authoritative article. The creation of such content would be speculative and would not meet the standards of scientific accuracy.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry used to understand the mechanism and kinetics of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and characterizing its properties. For a hypothetical reaction involving this compound, such as its formation or subsequent reaction, computational methods like Density Functional Theory (DFT) would be employed.

Hypothetical Application to this compound:

To illustrate, consider the synthesis of this compound. A plausible synthetic route could involve the reductive amination of a corresponding ketone. Transition state analysis would focus on key steps, such as the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl group and the subsequent hydride transfer.

Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving an Amine

| Parameter | Description | Hypothetical Value (Illustrative) |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 15 - 25 kcal/mol |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -200 to -500 cm⁻¹ |

| Key Bond Distances | The lengths of bonds being formed or broken in the transition state. | C-N bond: ~1.8 - 2.2 Å; C-H bond (from hydride): ~1.5 - 1.9 Å |

Note: The values in this table are illustrative and based on general knowledge of similar reactions. They are not based on actual calculations for this compound.

Catalytic Cycle Investigations

Many chemical transformations, including those that could synthesize this compound, are catalyzed. Computational chemistry is invaluable for elucidating the step-by-step mechanism of a catalytic cycle. This involves identifying all intermediates and transition states, and calculating their relative energies to construct a complete energy profile of the reaction.

General Principles of Catalytic Cycle Investigation:

A typical investigation of a catalytic cycle for the synthesis of a primary amine might involve the following steps computationally modeled:

Catalyst Activation: The initial interaction of the catalyst with the reactants.

Substrate Coordination: The binding of the starting materials to the catalytic center.

Key Chemical Transformation(s): The bond-forming or bond-breaking steps that constitute the core of the reaction.

Product Release: The dissociation of the product from the catalyst.

Catalyst Regeneration: The return of the catalyst to its initial state, allowing it to participate in another cycle.

Without specific research on this compound, a detailed catalytic cycle cannot be presented.

Structure-Property Relationship Studies (Excluding Prohibited Content)

Structure-property relationship studies aim to understand how the three-dimensional arrangement of atoms in a molecule influences its physical, chemical, and biological properties. For this compound, such studies would explore how the interplay between the oxane ring, the propyl chain, and the amine group dictates its characteristics.

Key Structural Features and Their Potential Influence:

Oxane Ring: The presence of the oxygen atom in the six-membered ring introduces polarity and the potential for hydrogen bonding. The conformational flexibility of the oxane ring (e.g., chair conformations) would also be a critical factor.

Amine Group: As a primary amine, this functional group is basic and can act as a hydrogen bond donor and acceptor. It is the primary site for many chemical reactions.

Chirality: The carbon atom to which the amine and oxane groups are attached is a chiral center. This means that this compound exists as a pair of enantiomers. Structure-property studies would need to consider the distinct properties of each enantiomer and the racemic mixture.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₈H₁₇NO | - |

| Molecular Weight | 143.23 g/mol | - |

| XLogP3 | 1.3 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 2 | Computational Prediction |

| Rotatable Bond Count | 3 | Computational Prediction |

Note: These values are computationally predicted and have not been experimentally verified in published literature.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 1-(Oxan-2-yl)propan-1-amine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity between the oxane ring and the propan-1-amine side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The expected signals for this compound would feature distinct regions for the oxane ring protons, the propan-1-amine side chain, and the amine protons. The protons on the oxane ring, particularly those adjacent to the ring oxygen (C6) and the substituted carbon (C2), exhibit characteristic chemical shifts. For instance, the axial and equatorial protons at C6 are diastereotopic and typically appear as complex multiplets in the region of 3.4-4.0 ppm. The proton at the C2 position, being an acetal (B89532) methine, is also shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound (C8H17NO), eight distinct signals are expected. The carbon atom at the C2 position of the oxane ring, bonded to both the ring oxygen and the side chain, would appear significantly downfield (~75-85 ppm). The C6 carbon, adjacent to the ether oxygen, would also be downfield (~65-70 ppm) compared to the other ring carbons (C3, C4, C5), which would resonate in the typical aliphatic region (~20-40 ppm).

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons. It would be used to trace the connectivity through the propan-1-amine side chain (CH-CH2-CH3) and around the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is critical for confirming the connection between the side chain and the ring, for example, by showing a correlation between the proton at C1 of the propyl group and the C2 carbon of the oxane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table summarizes the expected chemical shift regions for the key atoms in the molecule.

| Atom(s) | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H on C1 of Propyl Chain | ¹H NMR | ~2.8 - 3.2 | Multiplet |

| H on C2 of Propyl Chain | ¹H NMR | ~1.4 - 1.7 | Multiplet |

| H on C3 of Propyl Chain | ¹H NMR | ~0.9 - 1.1 | Triplet |

| H on C2 of Oxane Ring | ¹H NMR | ~3.2 - 3.6 | Multiplet |

| H on C6 of Oxane Ring | ¹H NMR | ~3.4 - 4.0 | Multiplets (axial/equatorial) |

| Other Oxane Ring H's | ¹H NMR | ~1.3 - 1.9 | Complex Multiplets |

| NH₂ Protons | ¹H NMR | ~1.5 - 2.5 (variable) | Broad Singlet |

| C1 of Propyl Chain | ¹³C NMR | ~55 - 65 | - |

| C2 of Propyl Chain | ¹³C NMR | ~25 - 35 | - |

| C3 of Propyl Chain | ¹³C NMR | ~10 - 15 | - |

| C2 of Oxane Ring | ¹³C NMR | ~75 - 85 | - |

| C6 of Oxane Ring | ¹³C NMR | ~65 - 70 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 143, corresponding to its monoisotopic mass. The fragmentation is typically directed by the two functional groups: the amine and the cyclic ether.

Key fragmentation pathways include:

Alpha-Cleavage (Amine-directed): The most common fragmentation for aliphatic amines is cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This results in the formation of a stable, resonance-stabilized iminium cation. Loss of the ethyl group would produce a fragment at m/z 114, while loss of the larger oxanyl group is also possible.

Ring Cleavage (Ether-directed): Cyclic ethers undergo fragmentation initiated by cleavage of the C-O bond or the C-C bond adjacent to the oxygen. researchgate.net A highly characteristic fragmentation for 2-substituted tetrahydropyrans is the loss of the side chain to produce the tetrahydropyranyl cation at m/z 85. researchgate.net This ion is often the base peak in the spectrum. Further fragmentation of the ring can also occur.

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound This interactive table outlines the probable major ions observed during mass spectrometry analysis.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - C₂H₅]⁺ | Alpha-cleavage at the amine (loss of ethyl group) |

| 85 | [C₅H₉O]⁺ | Cleavage of the bond between the side chain and the ring |

| 58 | [C₃H₈N]⁺ | Cleavage of the oxane ring with charge retention on the amine fragment |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the amine and ether groups.

N-H Stretch: Two distinct, medium-to-weak bands are expected in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ arise from the aliphatic C-H bonds of the propyl chain and the oxane ring.

N-H Bend: A scissoring vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ range.

C-O-C Stretch: A very strong and prominent absorption band characteristic of the acyclic ether linkage is expected around 1080-1120 cm⁻¹. This signal is highly diagnostic for the presence of the oxane ring. nist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks any significant chromophores such as aromatic rings or conjugated double bonds, it is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). Any observed absorption would be very weak and occur at wavelengths below 220 nm, corresponding to high-energy n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.

Chromatographic Analysis for Purity and Stereoisomeric Excess

Chromatographic methods are essential for assessing the chemical purity of this compound and for separating and quantifying its different stereoisomers. The molecule contains two chiral centers (at C2 of the oxane ring and C1 of the propyl chain), meaning it can exist as four stereoisomers: two pairs of enantiomers that are diastereomeric to one another.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

HPLC is a primary tool for determining the purity of non-volatile compounds. For this compound, which lacks a UV chromophore, detection can be achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (LC-MS).

To determine stereoisomeric purity, HPLC can be used in two main ways:

Separation of Diastereomers: Diastereomers have different physical properties and can often be separated on standard achiral stationary phases, such as silica (B1680970) gel (normal-phase) or C18 (reversed-phase). nih.govhplc.eu The two diastereomeric pairs of this compound could be resolved under optimized conditions, allowing for the determination of the diastereomeric ratio.

Indirect Chiral Separation: A common strategy for resolving enantiomers of amines is to derivatize the compound with a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be readily separated on a conventional achiral HPLC column. iitr.ac.in The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original amine.

Table 3: General HPLC Approaches for Stereoisomeric Analysis This interactive table compares methods for analyzing the stereoisomers of this compound via HPLC.

| Method | Stationary Phase | Principle | Advantages |

|---|---|---|---|

| Direct Diastereomer Separation | Achiral (e.g., C18, Silica) | Diastereomers have different physical properties and can be separated directly. | Simple, no derivatization required. |

| Indirect Enantiomer Separation | Achiral (e.g., C18, Silica) | Amine is reacted with a chiral agent to form diastereomers, which are then separated. chiralpedia.comiitr.ac.in | Robust, uses standard columns, good resolution is often achievable. |

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. To analyze the stereoisomeric purity of this compound, chiral GC is the method of choice.

Derivatization: Primary amines can exhibit poor peak shape in GC due to their polarity. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. A common method is acylation, for example, by reacting the amine with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative. This derivative is much less polar and more volatile. wiley.com

Chiral Separation: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin-based CSPs are widely used and highly effective for the separation of chiral amines. chromatographyonline.comresearchgate.net The enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase, which have slightly different stabilities. This difference in interaction strength leads to different retention times, allowing for baseline separation and accurate quantification of the enantiomeric excess (e.e.).

Table 4: Typical GC Conditions for Chiral Amine Analysis This interactive table provides a representative set of parameters for the GC-based chiral separation of an amine like this compound.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) or similar acylating agent |

| Column | Chiral Capillary Column (e.g., derivatized β- or γ-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 220 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the advanced analytical methodologies for the characterization and purity assessment of the chemical compound "this compound." This includes a lack of specific data on the use of chiral chromatography for its enantiomeric ratio determination.

The absence of dedicated studies on this particular compound prevents the generation of a scientifically accurate and detailed article section on its chiral separation as requested. Key information required for such a discussion, including experimental conditions, detailed research findings, and specific data for tables (e.g., chiral stationary phases used, mobile phase compositions, retention times, and separation factors), could not be located.

General principles of chiral chromatography are well-established for the separation of chiral amines. Methodologies often employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) with various chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose). However, applying these general principles to "this compound" without specific experimental data from peer-reviewed sources would be speculative and would not meet the required standards of scientific accuracy.

Given the strict instructions to focus solely on "this compound" and to include detailed, data-driven content, the lack of specific research on this compound makes it impossible to fulfill the request without fabricating information, which would violate the principles of scientific integrity. Therefore, the section on "Chiral Chromatography for Enantiomeric Ratio Determination" for this specific compound cannot be provided.

Role of 1 Oxan 2 Yl Propan 1 Amine As a Versatile Synthetic Intermediate

Building Block in the Construction of Complex Molecular Architectures

The structure of 1-(Oxan-2-yl)propan-1-amine makes it an effective building block for the synthesis of more elaborate molecules. cymitquimica.com Organic compounds containing oxane or similar tetrahydropyran (B127337) (THP) rings are prevalent in numerous biologically active molecules and natural products. The THP moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a desirable feature in drug discovery. acs.org

The primary amine of this compound serves as a key functional handle for incorporating the entire motif into a larger molecular structure. This is particularly relevant in the synthesis of kinase inhibitors, a significant class of therapeutic agents. ed.ac.uk For instance, analogous structures featuring an oxane ring attached to an amine have been successfully incorporated into the scaffolds of potent inhibitors for enzymes like p38 MAPK and Ataxia Telangiectasia Mutated (ATM) kinase. acs.orgnih.gov In these syntheses, the amine functionality is typically used to form a crucial bond with a heterocyclic core, such as a pyrido[2,3-d]pyrimidine (B1209978) or a quinoline (B57606) derivative, demonstrating the role of such building blocks in constructing medicinally relevant and complex architectures. acs.orgnih.gov

The general strategy involves the coupling of the amine building block with an appropriate electrophilic partner, as illustrated in the table below.

Table 1: Illustrative Use of Amine Building Blocks in Complex Synthesis

| Precursor Core | Amine Building Block Type | Coupling Reaction | Resulting Complex Scaffold |

|---|---|---|---|

| Chlorinated Heterocycle | Primary or Secondary Amine | Nucleophilic Aromatic Substitution | Heterocyclic Amine Derivative |

| Carboxylic Acid | Primary Amine | Amide Coupling | Amide-linked Conjugate |

| Aldehyde/Ketone | Primary Amine | Reductive Amination | Secondary Amine Derivative |

Precursor for Advanced Organic Transformations and Functionalized Derivatives

The reactivity of this compound allows it to serve as a precursor for a wide array of advanced organic transformations, leading to a diverse set of functionalized derivatives. The primary amine is a nucleophilic center that can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation to form imines. ijrpc.com These transformations are fundamental in synthetic organic chemistry for creating new carbon-nitrogen and nitrogen-heteroatom bonds.

For example, the reaction of this compound with a sulfonyl chloride would yield a sulfonamide, a functional group present in many pharmaceutical compounds. Similarly, reaction with an acyl chloride or carboxylic acid would produce the corresponding amide. These derivatives not only have altered chemical and physical properties but also open up new avenues for further synthetic modifications. The ability to easily generate a library of derivatives from a single precursor is a hallmark of a versatile synthetic intermediate. nih.govbibliomed.org

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | General Synthesis |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Medicinal Chemistry |

| Alkylation | Benzyl Bromide | Secondary Amine | Intermediate Synthesis |

| Condensation | Benzaldehyde | Imine (Schiff Base) | Dynamic Covalent Chemistry |

| Michael Addition | Methyl Acrylate | β-Amino Ester | Functional Material Synthesis |

These reactions allow chemists to systematically modify the structure of the parent amine, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications. mdpi.com

Potential in Ligand Design and Catalyst Development for Asymmetric Reactions

The field of asymmetric catalysis, which focuses on the synthesis of specific enantiomers of chiral molecules, heavily relies on the development of novel chiral ligands. nih.gov Chiral amines and their derivatives are a cornerstone of ligand design due to their ability to coordinate with metal centers and create a chiral environment that can influence the stereochemical outcome of a reaction. sigmaaldrich.commdpi.com

This compound possesses inherent chirality due to the stereocenter at the C2 position of the oxane ring and the C1 position of the propyl chain. This makes it a promising candidate for development into a chiral ligand. The amine group provides a primary coordination site (an N-donor), while the oxygen atom within the oxane ring can act as a second potential binding site (an O-donor). This N,O-bidentate chelation capability is a highly desirable feature in many catalytic systems.

The development of nonsymmetrical P,N-ligands (containing phosphorus and nitrogen donors) has been shown to be highly effective in various metal-catalyzed reactions. nih.gov this compound could serve as a scaffold for such ligands. For example, the amine could be functionalized to introduce a phosphine (B1218219) group, creating a P,N,O-type ligand. Such ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of ketones, achieving high enantioselectivities. researchgate.net The stereochemistry of the oxane ring could act as a chiral auxiliary, influencing the spatial arrangement of the catalyst and substrate to favor the formation of one enantiomer over the other. nih.gov

Table 3: Potential Asymmetric Reactions Utilizing Catalysts from Amine Scaffolds

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Role of Amine Scaffold |

|---|---|---|---|

| Hydrogenation | Rhodium, Iridium, Ruthenium | P,N or N,N Ligand | Provides chiral backbone and coordination sites. nih.gov |

| Allylic Substitution | Palladium | P,N Ligand | Controls enantioselectivity of C-C or C-N bond formation. sigmaaldrich.com |

| Aldol (B89426) Reaction | Copper, Zinc | N,O Ligand | Forms chiral metal complex to direct stereochemistry. |

| Michael Addition | Organocatalyst | Primary/Secondary Amine | Forms chiral enamine or iminium ion intermediates. mdpi.com |

While direct catalytic applications of this compound are not yet extensively documented, its structural features align well with established principles of modern ligand design, marking it as a molecule with significant potential for future development in asymmetric catalysis. nih.govfrontiersin.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 1-(Oxan-2-yl)propan-1-amine

The synthesis of amines, particularly those derived from biomass-related feedstocks like furans, is a key area of green chemistry research. mdpi.com Current synthetic methods often rely on multi-step sequences that may involve harsh reagents, significant waste production, and high energy consumption. A primary challenge is the development of atom-economical and environmentally benign routes to this compound.

Future research should prioritize the exploration of catalytic systems that enable more direct and sustainable synthetic pathways. This includes:

Heterogeneous Catalysis: Designing robust, recyclable heterogeneous catalysts for the reductive amination of furan-derived precursors could provide a direct route to the target amine, minimizing waste and simplifying purification. mdpi.com

One-Pot Reactions: The development of one-pot or tandem reactions that combine several transformations, such as ring saturation and amination, without isolating intermediates would significantly improve efficiency.

Bio-based Starting Materials: Investigating synthesis routes starting from readily available and renewable biomass, such as lignocellulosic materials, aligns with the principles of sustainable chemistry. mdpi.commdpi.com The amination of furanic oxygenates derived from biomass offers a promising, cleaner alternative to traditional petroleum-based syntheses. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product isolation, potential for continuous flow processes. | Designing catalysts with high selectivity to prevent side reactions like overalkylation or direct hydrogenation of precursors. mdpi.com |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced solvent waste, and time savings. | Achieving compatibility between different reagents and catalysts in a single reaction vessel. |

| Biomass-Derived Feedstocks | Use of renewable resources, reduced carbon footprint. mdpi.com | Developing selective catalytic transformations of complex biomass-derived molecules to the desired amine. mdpi.com |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and scalability. | Optimizing reaction conditions and reactor design for efficient multiphase reactions. |

Exploration of New Reactivity Profiles and Selectivity Enhancements

The functionalization of amines is a cornerstone of organic synthesis, yet achieving high selectivity remains a significant challenge. For a molecule like this compound, which contains a primary amine and potentially reactive C-H bonds adjacent to both the nitrogen and the oxane oxygen, exploring its reactivity profile is crucial for its application as a building block.

A major hurdle in amine chemistry is controlling the extent of alkylation or acylation to avoid the formation of mixtures of primary, secondary, and tertiary amines. researchgate.net Future work should focus on methods that allow for precise and selective functionalization.

Key areas for future investigation include:

Chemoselective Functionalization: Developing catalytic systems that can selectively modify the amine in the presence of other functional groups is essential. This includes exploring novel reagents and catalysts for mono-alkylation or mono-acylation that deactivate after the first substitution.

C-H Activation: A frontier in organic synthesis is the direct functionalization of otherwise unreactive C-H bonds. wikipedia.org Research into regioselective C-H activation at positions alpha to the nitrogen or on the oxane ring could unlock novel pathways for derivatization without the need for pre-functionalized substrates. nih.gov This would allow for the direct introduction of new carbon-carbon or carbon-heteroatom bonds.

Catalyst-Controlled Selectivity: The use of catalysts to overcome the inherent reactivity of the substrate is a powerful strategy. For instance, developing catalysts that can differentiate between the various C-H bonds in the molecule would enable unprecedented control over its derivatization. Research has shown that catalyst deactivation via carbon deposition can paradoxically enhance selectivity toward primary amines in alcohol amination by sterically hindering subsequent reactions. researchgate.net

| Reaction Type | Challenge | Future Research Direction |

| N-Alkylation/Acylation | Over-reaction leading to secondary/tertiary amines and amides. researchgate.net | Development of sterically hindered reagents or catalysts that favor mono-functionalization. |

| α-C-H Functionalization | Selectivity between the C-H bonds on the propyl chain versus those on the oxane ring. nih.gov | Designing directing groups or site-selective catalysts to control regioselectivity. |

| Ring Functionalization | Activating the relatively inert C-H bonds of the oxane ring. | Exploration of radical-based transformations or advanced organometallic catalysis. |

Advanced Stereochemical Control in the Synthesis and Derivatization of Oxane-Substituted Amines

The structure of this compound contains at least two stereocenters: one at the point of attachment of the propyl group to the oxane ring (C2 of the oxane) and one on the propyl chain where the amine is attached. The precise three-dimensional arrangement of these atoms can have a profound impact on the biological activity or material properties of its derivatives. Consequently, controlling this stereochemistry is a paramount challenge.

Future research must address the stereocontrolled synthesis of specific isomers and the preservation or strategic alteration of that stereochemistry during subsequent reactions.

Asymmetric Synthesis: Developing catalytic asymmetric methods to synthesize enantiomerically pure forms of this compound is a primary goal. Strategies could include asymmetric hydrogenation of imine precursors or stereoselective additions to chiral starting materials. nih.gov

Diastereoselective Reactions: For derivatization reactions, controlling the formation of new stereocenters relative to the existing ones is critical. This involves employing chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled diastereoselective transformations to favor the formation of a single diastereomer. nih.govresearchgate.net For example, combining methodologies like the Evans aldol (B89426) addition with a Prins cyclization has proven effective for the diastereoselective generation of highly substituted oxacycles. nih.gov

Enzyme-Catalyzed Processes: Biocatalysis offers an increasingly powerful tool for achieving high levels of stereoselectivity under mild conditions. The use of enzymes, such as alcohol dehydrogenases or transaminases, could be explored for the deracemization of intermediates or the direct asymmetric synthesis of the target amine. acs.org

| Stereochemical Approach | Methodology | Goal |

| Asymmetric Synthesis | Chiral catalysts (e.g., transition metal complexes), organocatalysis. | To produce a single enantiomer of this compound from achiral or racemic precursors. |

| Diastereoselective Derivatization | Substrate-control, auxiliary-control, catalyst-control (e.g., Evans aldol-Prins). nih.gov | To introduce new stereocenters with a defined spatial relationship to the existing ones. |

| Kinetic Resolution | Enzymatic or chemical catalysis that reacts faster with one enantiomer. | To separate a racemic mixture into its constituent enantiomers. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. acs.org | To convert a racemic mixture entirely into a single desired enantiomer, achieving theoretical yields of up to 100%. acs.org |

Q & A

Q. Optimization Considerations :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may improve solubility of intermediates .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- pH control : Basic conditions (pH 9–10) prevent undesired protonation of the amine nucleophile .

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, torsional angles) may arise from:

- Dynamic disorder : Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.

- Twinned crystals : Employ SHELXL or SHELXD for refinement, which robustly handles twinning via the Hooft parameter or Bayesian estimation .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using Rfree.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ peak (m/z ~144.2 for C₈H₁₇NO).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA for retention time consistency .

Advanced: How can computational models predict the regioselectivity of this compound in electrophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic sites (e.g., amine nitrogen vs. oxane oxygen) .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) to assess steric hindrance around reactive centers.

- Docking Studies : For biological interactions, use AutoDock Vina to model binding to receptors (e.g., serotonin transporters) based on structural analogs .

Basic: What are the common oxidative pathways for this compound, and how are byproducts minimized?

Methodological Answer:

- Oxidation of the amine : Use mild oxidants (e.g., MnO₂) to form imines, avoiding over-oxidation to nitriles.

- Oxane ring stability : Avoid strong acids (e.g., H₂SO₄) to prevent ring-opening; opt for buffered conditions (pH 7–8) .

- Byproduct mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and quench intermediates with NaHSO₃ .

Advanced: What strategies address contradictory bioactivity data in receptor-binding assays for this compound?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 expressing human serotonin receptors) and control for batch-to-buffer variability .

- Stereochemical purity : Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column) to rule out activity differences due to racemization .

- Data normalization : Express results as % inhibition relative to a reference agonist (e.g., serotonin) to account for inter-experimental variability .

Basic: How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., oxane ring-opened aldehydes) .

- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation (λmax ~270 nm for nitroso byproducts) .

Advanced: What mechanistic insights explain the solvent-dependent reactivity of this compound in SN2 reactions?

Methodological Answer:

- Solvent polarity effects : High-polarity solvents (e.g., DMSO) stabilize the transition state via hydrogen bonding to the amine, accelerating SN2 rates.

- Steric effects : Bulky solvents (e.g., tert-butanol) hinder backside attack, favoring elimination; quantify via Eyring plots to separate enthalpic/entropic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.